Tipropidil
Overview
Description
Tipropidil is a chemical compound with the molecular formula C20H35NO2S . It is known for its pharmacological properties and has been studied for various applications in medicine and industry. The compound is often used in its hydrochloride form, which enhances its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tipropidil typically involves the reaction of 4-(isopropylthio)phenol with 3-chloropropanol in the presence of a base, followed by the reaction with octylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Tipropidil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Solvents: Common solvents include ethanol , methanol , and dichloromethane .
Major Products Formed
Sulfoxides: and from oxidation.
Reduced derivatives: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
Tipropidil has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Studied for its pharmacological properties, including its potential use as an antihypertensive and antiarrhythmic agent.
Industry: Used in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
Tipropidil exerts its effects by interacting with specific molecular targets in the body. It is known to act on adrenergic receptors , which are involved in the regulation of cardiovascular functions. The compound modulates the activity of these receptors, leading to changes in blood pressure and heart rate. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of calcium channels and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A beta-blocker used for similar cardiovascular applications.
Metoprolol: Another beta-blocker with similar pharmacological properties.
Atenolol: Known for its selective action on beta-1 adrenergic receptors.
Uniqueness
Tipropidil is unique in its structural features, particularly the presence of the isopropylthio group , which contributes to its distinct pharmacological profile. Unlike other beta-blockers, this compound has been shown to have additional effects on calcium channels , making it a versatile compound for various therapeutic applications .
Properties
IUPAC Name |
1-(octylamino)-3-(4-propan-2-ylsulfanylphenoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2S/c1-4-5-6-7-8-9-14-21-15-18(22)16-23-19-10-12-20(13-11-19)24-17(2)3/h10-13,17-18,21-22H,4-9,14-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPDURRCHSKKKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCC(COC1=CC=C(C=C1)SC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867963 | |
Record name | 1-(Octylamino)-3-{4-[(propan-2-yl)sulfanyl]phenoxy}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70895-45-3 | |
Record name | Tipropidil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070895453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIPROPIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/007QF56M4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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